molecular formula C₂₇H₃₁F₂N₃O B1663492 2-[3-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol CAS No. 145600-69-7

2-[3-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol

Cat. No. B1663492
M. Wt: 451.6 g/mol
InChI Key: NVYQVXULNKIDMV-UHFFFAOYSA-N
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Description

The compound “2-[3-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also includes two fluorophenyl groups and a propylamino group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The piperazine ring provides a basic structure, with the fluorophenyl, propylamino, and methylphenol groups attached at various positions .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The piperazine ring might undergo reactions with acids or bases, and the fluorophenyl groups could be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The compound is likely to be a solid under normal conditions, based on its molecular structure . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would depend on the specific arrangement of its atoms and the interactions between them .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Flunarizine, a derivative of the compound, is used for synthesizing various pharmaceutical products, demonstrating its importance in drug development. For instance, the Fe-catalyzed synthesis of flunarizine and its isomers has been studied, highlighting its role in the production of calcium channel blockers with applications in treating migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).
  • The compound serves as a key intermediate in synthesizing neuroleptic agents like Fluspirilen and Penfluridol, showcasing its application in the field of psychiatric medication (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Crystal Structure Analysis

  • Research on the crystal structure of various salts of flunarizine has been conducted, providing insights into the molecular structure and intermolecular interactions. This research is significant for understanding the chemical properties and potential applications of the compound (Kavitha, Yathirajan, Kaur, Hosten, Betz, & Glidewell, 2014).

Biological Activity Studies

  • The compound's derivatives have been studied for their anti-ischemic activity, indicating potential therapeutic applications in neurological conditions. This includes the synthesis and characterization of cinnamide derivatives, shedding light on their potential role in protecting against cerebral infarction (Zhong, Han, Li, Xu, Zhong, & Wu, 2018).

Metabolism and Pharmacokinetics

  • Studies on the metabolism of flunarizine in liver microsomes and hepatocytes provide insights into the compound's biotransformation in different species, which is crucial for understanding its pharmacokinetics and safety profile (Lavrijsen et al., 1992).

Safety And Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31F2N3O/c1-20-3-12-26(33)25(19-20)30-13-2-14-31-15-17-32(18-16-31)27(21-4-8-23(28)9-5-21)22-6-10-24(29)11-7-22/h3-12,19,27,30,33H,2,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYQVXULNKIDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NCCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol
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2-[3-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol
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